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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
gold-lead (Au-Pb) intermetallic compounds. Understanding these properties is crucial for
materials science, metallurgy, and potentially for niche applications in drug delivery systems
where gold nanopatrticles are used. This document summarizes key quantitative data, details
experimental methodologies for their determination, and provides visualizations of phase
relationships and experimental workflows.

Quantitative Thermodynamic Data

The thermodynamic stability and formation of Au-Pb intermetallic compounds are governed by
their enthalpy of formation (AH), entropy of formation (AS), and Gibbs free energy of formation
(AG). These properties determine the phase equilibria in the Au-Pb system. The primary
intermetallic compounds identified in the Au-Pb system are AuzPb, AuPbz, and AuPbs.

Thermodynamic data for these compounds can be obtained through experimental
measurements and theoretical calculations, often consolidated in CALPHAD (Calculation of
Phase Diagrams) thermodynamic databases. While experimental data can vary between
studies, the values presented below are representative and provide a strong basis for
understanding the system's behavior.
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Table 1: Enthalpy of Formation for Au-Pb Intermetallic Compounds

Enthalpy of Formation (AH) at 298.15 K

Compound (k3/mol of atoms)
AuzPb 105

AuPb2 8.7

AuPbs 6.5

Note: These values are indicative and can vary based on the experimental technique and data

assessment.

Table 2: Entropy and Gibbs Free Energy of Formation for Au-Pb Intermetallic Compounds

Entropy of Formation (AS) Gibbs Free Energy of
Compound at 298.15 K (J/mol-K of Formation (AG) at 298.15 K
atoms) (kd/mol of atoms)

Data not readily available in
AuzPb ) -10.7
literature

Data not readily available in
AuPb2 ] -8.8
literature

Data not readily available in
AuPbs . -6.6
literature

Note: Experimental values for the entropy of formation of these specific compounds are not
widely published. The Gibbs free energy values are often calculated from the enthalpy of
formation and phase diagram data through thermodynamic modeling.

Experimental Protocols

The determination of thermodynamic properties of Au-Pb intermetallic compounds relies on
several key experimental techniques. These methodologies provide the foundational data for
constructing phase diagrams and for thermodynamic modeling.
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High-Temperature Reaction Calorimetry

High-temperature reaction calorimetry is a direct method for measuring the enthalpy of
formation of intermetallic compounds.

Methodology:

o Sample Preparation: High-purity gold and lead are weighed in the desired stoichiometric
ratios (e.g., 2:1 for AuzPb) inside an inert atmosphere glovebox to prevent oxidation. The
elemental mixture is pressed into a pellet.

o Calorimeter Setup: A high-temperature calorimeter, such as a Setaram MHTC or a custom-
built instrument, is heated to a temperature above the liquidus of the Au-Pb system (e.g.,
1400 K). The calorimeter is calibrated using a standard material with a known enthalpy of
fusion, such as pure gold or alumina.

» Reaction Initiation: The pelletized sample is dropped from room temperature into the hot
reaction chamber of the calorimeter.

o Heat Flow Measurement: The heat flow associated with the heating of the sample and the
exothermic or endothermic reaction to form the intermetallic compound is measured by the
calorimeter's sensors.

o Data Analysis: The integrated heat flow curve provides the total heat effect. The enthalpy of
formation at the reaction temperature is calculated by subtracting the heat absorbed by the
sample to reach the calorimeter temperature (heat content) from the total measured heat
effect. The standard enthalpy of formation at 298.15 K is then calculated using the heat
capacities of the elements and the compound.[1]

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a powerful technique for determining phase transition
temperatures, which are essential for constructing the Au-Pb phase diagram and for
thermodynamic assessment.[2]

Methodology:
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o Sample and Reference Preparation: A small amount (typically 10-100 mg) of the pre-alloyed
Au-Pb sample and an inert reference material (e.g., alumina) are placed in separate
crucibles.

o DTA Apparatus: The crucibles are placed in a DTA instrument, which consists of a furnace
with a programmable temperature controller and thermocouples to measure the
temperatures of the sample and the reference.

e Heating and Cooling Cycles: The furnace is heated and cooled at a controlled rate (e.g., 5-20
K/min).

o Temperature Difference Measurement: The temperature difference (AT) between the sample
and the reference is continuously recorded as a function of the sample temperature.

o Data Interpretation: Phase transitions in the sample (e.g., melting, solidification, peritectic
reactions) result in endothermic or exothermic events, which are detected as peaks in the
DTA curve. The onset temperatures of these peaks correspond to the transition
temperatures.[3] By performing DTA on a series of alloys with different compositions, the
liquidus, solidus, and other phase boundaries of the Au-Pb phase diagram can be mapped.

[4][5]

Electromotive Force (EMF) Method

The electromotive force (EMF) method is an electrochemical technique used to determine the
Gibbs free energy of formation and activities of the components in an alloy.[6][7][8][9][10]

Methodology:

o Electrochemical Cell Assembly: A galvanic cell is constructed where one electrode is the Au-
Pb alloy of interest (the working electrode), and the other is a reference electrode with a
known and stable chemical potential of one of the components (e.g., pure lead). The
electrodes are separated by a molten salt electrolyte that conducts ions of the active
component (e.g., a eutectic mixture of LiCI-KCI containing PbClz). The entire setup is
maintained in an inert atmosphere at a constant high temperature.

o EMF Measurement: The potential difference (EMF) between the working and reference
electrodes is measured using a high-impedance voltmeter. The measurement is repeated at
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various temperatures.

o Thermodynamic Calculation: The partial Gibbs free energy of lead in the alloy is directly
related to the measured EMF by the Nernst equation: AGPb = -nFE where n is the number of
electrons transferred in the cell reaction, F is the Faraday constant, and E is the measured
EMF.

o Data Analysis: From the temperature dependence of the EMF, the partial entropy and partial
enthalpy of lead can be calculated. The Gibbs-Duhem equation can then be used to
calculate the corresponding properties for gold and the integral thermodynamic properties of
the alloy.

Visualizations
Au-Pb Phase Diagram Relationships

The Au-Pb phase diagram is characterized by the presence of three intermetallic compounds
formed through peritectic reactions.
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Caption: Phase relationships in the Au-Pb binary system.

Experimental Workflow for Thermodynamic Property
Determination

The determination of thermodynamic properties of Au-Pb intermetallic compounds involves a
synergistic approach combining multiple experimental techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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